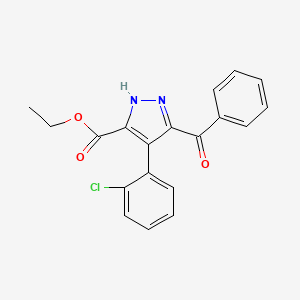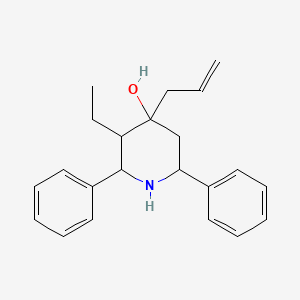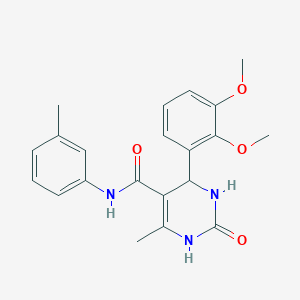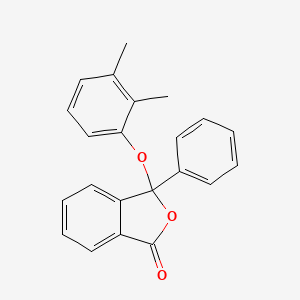![molecular formula C20H23ClN2O4S B4961031 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)
4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide is a chemical compound that is commonly referred to as AZE. It is a sulfonamide derivative that has been studied for its potential applications in scientific research. AZE has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mécanisme D'action
The mechanism of action of AZE is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cellular processes. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Biochemical and physiological effects:
AZE has a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. It has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
AZE has several advantages for use in laboratory experiments. It is readily available for purchase from chemical suppliers, and its synthesis has been well-documented in scientific literature. It has a wide range of biochemical and physiological effects, making it a versatile compound for use in various experiments.
However, there are also limitations to the use of AZE in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its effects may be dose-dependent, which can make it challenging to determine the optimal concentration for use in experiments.
Orientations Futures
There are several future directions for research on AZE. One area of interest is in the development of AZE-based drugs for the treatment of cancer and inflammatory diseases. Researchers are also interested in further elucidating the mechanism of action of AZE and its effects on cellular processes.
Conclusion:
4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide, or AZE, is a sulfonamide derivative that has been studied for its potential applications in scientific research. It has a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. While there are limitations to its use, there are also several future directions for research on AZE, including the development of AZE-based drugs for the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of AZE involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-azepanone in the presence of a base. This reaction results in the formation of 4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide. The synthesis of AZE has been well-documented in scientific literature, and the compound is readily available for purchase from chemical suppliers.
Applications De Recherche Scientifique
AZE has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the field of cancer research, where AZE has been found to have anti-tumor properties. Studies have shown that AZE can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for use in cancer treatment.
AZE has also been studied for its potential use in the treatment of inflammatory diseases. It has been found to have anti-inflammatory properties, and studies have shown that it can reduce inflammation in animal models of disease.
Propriétés
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c21-16-5-7-17(8-6-16)22-28(25,26)19-11-9-18(10-12-19)27-15-20(24)23-13-3-1-2-4-14-23/h5-12,22H,1-4,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDENGVKAASGFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)

![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)
![2-[(2,3-difluorophenoxy)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960972.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)

![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4960993.png)
![1-(3,4-dichlorophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4961011.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)